![molecular formula C27H23NO2 B14203146 N-[5-(4-methoxyphenyl)-4-methyl-2-phenylphenyl]benzamide CAS No. 864777-36-6](/img/structure/B14203146.png)
N-[5-(4-methoxyphenyl)-4-methyl-2-phenylphenyl]benzamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-[5-(4-methoxyphenyl)-4-methyl-2-phenylphenyl]benzamide is a complex organic compound with a unique structure that includes multiple aromatic rings and functional groups
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of N-[5-(4-methoxyphenyl)-4-methyl-2-phenylphenyl]benzamide typically involves the condensation of benzoic acids and amines. One efficient method is the direct condensation of carboxylic acids and amines in the presence of a catalyst such as diatomite earth immobilized with Lewis acidic ionic liquid (diatomite earth@IL/ZrCl4) under ultrasonic irradiation . This method is advantageous due to its eco-friendly nature, high yield, and low reaction times.
Industrial Production Methods
In industrial settings, the production of benzamide derivatives often involves high-temperature reactions between carboxylic acids and amines. The use of solid acid catalysts and ultrasonic irradiation can enhance the efficiency and sustainability of the process .
Analyse Chemischer Reaktionen
Types of Reactions
N-[5-(4-methoxyphenyl)-4-methyl-2-phenylphenyl]benzamide can undergo various chemical reactions, including:
Oxidation: This reaction typically involves the addition of oxygen or the removal of hydrogen.
Reduction: This involves the addition of hydrogen or the removal of oxygen.
Substitution: This reaction involves the replacement of one functional group with another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate (KMnO4) and reducing agents like lithium aluminum hydride (LiAlH4). The conditions for these reactions can vary, but they often require specific temperatures and solvents to proceed efficiently .
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation reactions may yield carboxylic acids, while reduction reactions may produce amines or alcohols .
Wissenschaftliche Forschungsanwendungen
N-[5-(4-methoxyphenyl)-4-methyl-2-phenylphenyl]benzamide has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic compounds.
Biology: It can be used in the study of biochemical pathways and molecular interactions.
Industry: It is used in the production of materials with specific properties, such as polymers and coatings.
Wirkmechanismus
The mechanism of action of N-[5-(4-methoxyphenyl)-4-methyl-2-phenylphenyl]benzamide involves its interaction with specific molecular targets and pathways. The compound can bind to proteins or enzymes, altering their activity and leading to various biological effects. The exact pathways involved depend on the specific application and the biological system being studied .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Some compounds similar to N-[5-(4-methoxyphenyl)-4-methyl-2-phenylphenyl]benzamide include:
- N-(4-methoxyphenyl)benzamide
- 4-Methoxy-N-(4-methylbenzyl)benzamide
- N-(3-Amino-4-methylphenyl)benzamide
Uniqueness
What sets this compound apart is its unique combination of aromatic rings and functional groups, which confer specific chemical and biological properties. This uniqueness makes it a valuable compound for various applications in research and industry .
Eigenschaften
CAS-Nummer |
864777-36-6 |
|---|---|
Molekularformel |
C27H23NO2 |
Molekulargewicht |
393.5 g/mol |
IUPAC-Name |
N-[5-(4-methoxyphenyl)-4-methyl-2-phenylphenyl]benzamide |
InChI |
InChI=1S/C27H23NO2/c1-19-17-25(20-9-5-3-6-10-20)26(28-27(29)22-11-7-4-8-12-22)18-24(19)21-13-15-23(30-2)16-14-21/h3-18H,1-2H3,(H,28,29) |
InChI-Schlüssel |
FZJAEMUTPQYCJF-UHFFFAOYSA-N |
Kanonische SMILES |
CC1=CC(=C(C=C1C2=CC=C(C=C2)OC)NC(=O)C3=CC=CC=C3)C4=CC=CC=C4 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![(3R)-4-(Acetyloxy)-3-{[(benzyloxy)carbonyl]amino}butanoic acid](/img/structure/B14203077.png)
![1H-Indole, 3-[[4-(2-chlorophenyl)-1-piperidinyl]methyl]-2-phenyl-](/img/structure/B14203085.png)
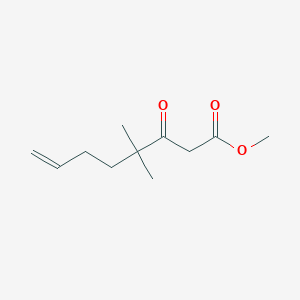
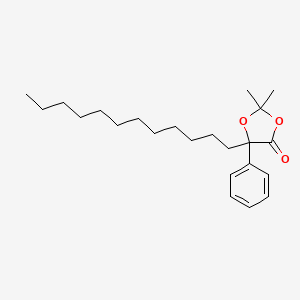



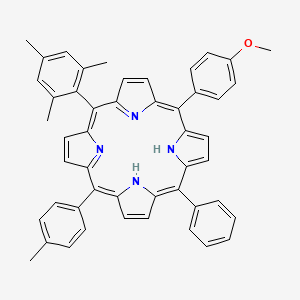
![3-{3-Ethenyl-4-[(propan-2-yl)oxy]phenyl}prop-2-enoic acid](/img/structure/B14203127.png)
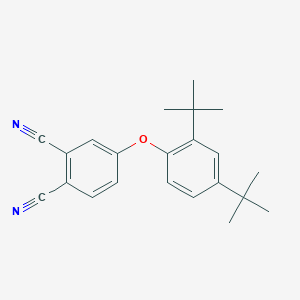
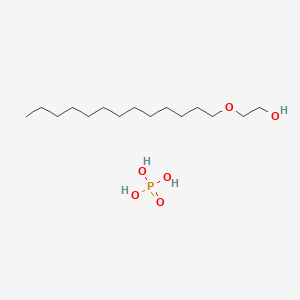
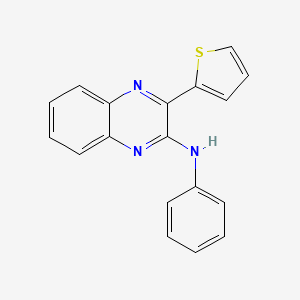
![N-[3-(Benzenesulfonyl)-5-chloro-1H-indol-2-yl]-N'-(3-fluorophenyl)urea](/img/structure/B14203144.png)
